2,5-Difluoro-4-methoxyphenylzinc bromide
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Overview
Description
2,5-Difluoro-4-methoxyphenylzinc bromide: is an organozinc compound with the empirical formula C7H5BrF2OZn and a molecular weight of 288.40 g/mol . This compound is commonly used in organic synthesis, particularly in cross-coupling reactions such as Negishi coupling . It is typically available as a solution in tetrahydrofuran (THF) and is known for its nucleophilic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluoro-4-methoxyphenylzinc bromide can be synthesized through the reaction of 2,5-difluoro-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to maintain an inert atmosphere and control temperature .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-4-methoxyphenylzinc bromide primarily undergoes substitution and addition reactions . It is a key reagent in Negishi coupling reactions, where it reacts with various electrophiles to form carbon-carbon bonds .
Common Reagents and Conditions:
Negishi Coupling: Typically involves the use of palladium or nickel catalysts and a base such as triethylamine.
Substitution Reactions: Often carried out in the presence of a suitable electrophile and a catalyst.
Major Products: The major products formed from these reactions are typically substituted aromatic compounds, which can be further utilized in various organic synthesis applications .
Scientific Research Applications
Chemistry: 2,5-Difluoro-4-methoxyphenylzinc bromide is widely used in organic synthesis for the formation of complex molecules through cross-coupling reactions . It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: While direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity and therapeutic potential .
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals . Its role in the synthesis of complex organic molecules makes it a valuable tool in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2,5-difluoro-4-methoxyphenylzinc bromide involves its role as a nucleophilic reagent in organic synthesis . It reacts with electrophiles to form carbon-carbon bonds, facilitated by the presence of a catalyst . The zinc atom in the compound acts as a Lewis acid, enhancing the nucleophilicity of the phenyl group and enabling efficient coupling reactions .
Comparison with Similar Compounds
- 4-Bromo-2,5-difluorophenylzinc bromide
- 4-Methoxyphenylzinc bromide
- 2,5-Difluorophenylzinc bromide
Comparison: 2,5-Difluoro-4-methoxyphenylzinc bromide is unique due to the presence of both methoxy and difluoro substituents on the phenyl ring . This combination of functional groups enhances its reactivity and selectivity in cross-coupling reactions compared to similar compounds . The methoxy group provides electron-donating properties, while the difluoro groups offer electron-withdrawing effects, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C7H5BrF2OZn |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
bromozinc(1+);1,4-difluoro-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C7H5F2O.BrH.Zn/c1-10-7-4-5(8)2-3-6(7)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
MKTISAGSACSTQN-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=[C-]C(=C1)F)F.[Zn+]Br |
Origin of Product |
United States |
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